molecular formula C12H11BF2N2 B14408915 1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 82783-13-9

1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline

Katalognummer: B14408915
CAS-Nummer: 82783-13-9
Molekulargewicht: 232.04 g/mol
InChI-Schlüssel: YOZBRVIXEBTCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a compound that belongs to the class of difluoroboranyl derivatives. These compounds are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The presence of the difluoroboranyl group imparts high fluorescence quantum yield, narrow emission bands, and great photostability to the compound .

Vorbereitungsmethoden

The synthesis of 1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the insertion of the difluoroboranyl group into the phenanthroline core. This can be achieved through various synthetic routes, including:

Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Wirkmechanismus

The mechanism of action of 1-(Difluoroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. The difluoroboranyl group enhances the compound’s ability to absorb and emit light, making it an effective fluorescent probe. The compound can bind to specific biomolecules, allowing for their visualization and tracking in various biological systems .

Eigenschaften

CAS-Nummer

82783-13-9

Molekularformel

C12H11BF2N2

Molekulargewicht

232.04 g/mol

IUPAC-Name

3,4-dihydro-2H-1,10-phenanthrolin-1-yl(difluoro)borane

InChI

InChI=1S/C12H11BF2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2

InChI-Schlüssel

YOZBRVIXEBTCOC-UHFFFAOYSA-N

Kanonische SMILES

B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.